Benzyltriethylammonium borohydride

Catalog No.
S755262
CAS No.
85874-45-9
M.F
C13H26BN
M. Wt
207.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriethylammonium borohydride

CAS Number

85874-45-9

Product Name

Benzyltriethylammonium borohydride

Molecular Formula

C13H26BN

Molecular Weight

207.17 g/mol

InChI

InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1

InChI Key

HUUOUMWSARGLNU-UHFFFAOYSA-N

SMILES

[B-].CC[N+](CC)(CC)CC1=CC=CC=C1

Canonical SMILES

[BH4-].CC[N+](CC)(CC)CC1=CC=CC=C1

The exact mass of the compound Benzyltriethylammonium borohydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltriethylammonium borohydride is a quaternary ammonium borohydride, a class of reducing agents valued for their solubility in organic solvents and mild, selective reactivity. Unlike simple inorganic borohydrides such as sodium borohydride (NaBH₄), which are primarily soluble in protic solvents like water or alcohols, this compound facilitates reductions in aprotic organic media. This characteristic is critical for substrates that are sensitive to protic solvents or require homogeneous reaction conditions in solvents like dichloromethane (CH₂Cl₂) or acetonitrile, making it a key procurement choice for specific multi-step organic syntheses.

Substituting Benzyltriethylammonium borohydride with sodium borohydride (NaBH₄) is often unviable for reactions in aprotic solvents due to NaBH₄'s poor solubility. While this can be mitigated by adding a separate phase-transfer catalyst (e.g., benzyltriethylammonium bromide), this introduces halide impurities and complicates the purification process. Using a different quaternary ammonium borohydride, such as tetrabutylammonium borohydride (TBABH), may alter steric hindrance, impacting the regioselectivity and kinetics of the reduction. Therefore, for processes optimized for the specific solubility and steric profile of Benzyltriethylammonium borohydride, direct substitution can lead to failed reactions, reduced yields, or complex downstream processing.

Process Simplification: High Solubility in Aprotic Organic Solvents

Benzyltriethylammonium borohydride is readily soluble in common aprotic solvents such as dichloromethane (CH₂Cl₂) and acetonitrile. This contrasts sharply with sodium borohydride, which is effectively insoluble in such solvents and requires protic media like water or alcohols for dissolution. This property allows for homogeneous reaction conditions with water-sensitive substrates, eliminating the need for co-solvents or phase-transfer catalysts that would be required if using NaBH₄.

Evidence DimensionSolubility in Dichloromethane (CH₂Cl₂)
Target Compound DataSoluble
Comparator Or BaselineSodium Borohydride (NaBH₄): Insoluble
Quantified DifferenceQualitatively different; enables homogeneous reaction
ConditionsStandard laboratory temperature and pressure

This solubility profile simplifies workflows, avoids unwanted side-reactions with protic solvents, and allows for cleaner reaction profiles with sensitive substrates.

Chemoselectivity: Quantitative Aldehyde Reduction in the Presence of Ketones

Benzyltriethylammonium borohydride demonstrates high chemoselectivity for aldehydes over ketones. In a direct competitive reduction of an equimolar mixture of benzaldehyde and acetophenone, treatment with one equivalent of the reagent resulted in 98% conversion of benzaldehyde to benzyl alcohol, while 99% of the acetophenone was recovered unreacted. This level of selectivity is difficult to achieve with less sterically hindered or more reactive reagents like NaBH₄ under standard conditions, which often lead to mixtures of both the primary and secondary alcohols.

Evidence DimensionProduct Yield (%) from Competitive Reduction
Target Compound DataBenzaldehyde Reduction: 98% Yield; Acetophenone Recovery: 99%
Comparator Or BaselineSodium Borohydride (NaBH₄): Tends to reduce both aldehydes and ketones, though aldehydes react faster, making high selectivity challenging without special conditions.
Quantified DifferenceNear-quantitative selectivity for aldehyde reduction.
Conditions1 equivalent of reagent, equimolar mixture of benzaldehyde and acetophenone in CH₂Cl₂ at room temperature for 0.1 hour.

This selectivity allows for the reduction of aldehydes in complex molecules without requiring protecting groups for ketone functionalities, streamlining synthesis routes and improving overall yield.

Workflow Efficiency: Rapid, One-Pot Reductive Amination with High Yield

This reagent enables highly efficient one-pot reductive aminations of aldehydes and ketones. For example, the reaction of cyclohexanone with aniline using Benzyltriethylammonium borohydride in dichloromethane proceeds to 98% yield of N-cyclohexylaniline in just 0.1 hours at room temperature. Alternative methods using NaBH₄ are often slower, may require pH control, the use of protic solvents like methanol, or the addition of Lewis acids such as CeCl₃ to achieve comparable yields, adding complexity to the process.

Evidence DimensionIsolated Yield (%) and Reaction Time (h)
Target Compound Data98% yield in 0.1 hours
Comparator Or BaselineSodium Borohydride (NaBH₄): Often requires longer reaction times (e.g., 8 hours), alcohol solvents, and/or a catalyst to drive the reaction to high yield.
Quantified DifferenceSignificantly faster reaction time and simpler, catalyst-free conditions for comparable or higher yield.
ConditionsCyclohexanone, aniline, and reagent in CH₂Cl₂ at room temperature.

The speed and simplicity of this one-pot procedure reduce processing time and material costs, making it a superior choice for scalable synthesis of secondary and tertiary amines.

Selective Reduction of Aldehydes in Polyfunctional Pharmaceutical Intermediates

For the synthesis of complex active pharmaceutical ingredients (APIs) containing both aldehyde and ketone moieties, this reagent is the right choice to selectively reduce the aldehyde without affecting the ketone, thereby avoiding the need for costly protection-deprotection steps.

High-Throughput Synthesis of Amine Libraries in Aprotic Media

In discovery chemistry workflows requiring the rapid, parallel synthesis of secondary or tertiary amine libraries, the fast reaction times and high yields of one-pot reductive aminations in CH₂Cl₂ make this reagent highly suitable for automated synthesis platforms.

Reduction of Water-Sensitive or Base-Sensitive Substrates

When reducing carbonyl compounds that are unstable in water, alcohols, or under basic conditions often required for NaBH₄, the ability to perform the reduction in a neutral, aprotic solvent like CH₂Cl₂ makes Benzyltriethylammonium borohydride the preferred procurement option.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

Explore Compound Types